molecular formula C13H11BrClN7O4 B2445646 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide CAS No. 450346-11-9

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide

Cat. No.: B2445646
CAS No.: 450346-11-9
M. Wt: 444.63
InChI Key: YKDZUSHHAUEXQA-UHFFFAOYSA-N
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Description

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C13H11BrClN7O4 and its molecular weight is 444.63. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-5-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN7O4/c14-6-1-2-8(15)7(3-6)13(24)17-4-9(23)20-21-12-10(22(25)26)11(16)18-5-19-12/h1-3,5H,4H2,(H,17,24)(H,20,23)(H3,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZUSHHAUEXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₃BrClN₅O₂
  • Molecular Weight : 352.63 g/mol

Structural Features

The structure includes a hydrazinecarbonyl moiety linked to a 6-amino-5-nitropyrimidine ring and a 5-bromo-2-chlorobenzamide component. This unique combination suggests potential interactions with various biological targets.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrimidines have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties. A study focusing on related hydrazone derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways . The presence of the nitro group in the pyrimidine ring enhances electron affinity, which may contribute to its cytotoxic effects.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Specifically, the hydrazine group can form hydrogen bonds with active site residues of target enzymes, potentially inhibiting their activity. This mechanism has been observed in similar compounds targeting carbonic anhydrase and other metalloenzymes .

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial effects.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32E. coli
Tested Compound 32 Various

Case Study 2: Anticancer Activity Evaluation

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Concentration (µM)Apoptotic Cells (%)
05
1020
2545

Q & A

Basic Question: What are the standard synthetic routes and characterization techniques for N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the benzamide moiety. Key steps include:

  • Hydrazinecarboxylation : Reaction of 6-amino-5-nitropyrimidin-4-yl derivatives with hydrazinecarboxylic acid under reflux in ethanol or dichloroethane, often using catalysts like triethylamine for yield optimization .
  • Benzamide coupling : The hydrazinecarbonyl intermediate is reacted with 5-bromo-2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (60–80°C).
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with pyrimidine protons appearing at δ 8.5–9.0 ppm and benzamide aromatic protons at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁BrClN₆O₃: 437.98 g/mol) .

Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Computational reaction design reduces trial-and-error experimentation:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers for key steps like hydrazinecarboxylation. For example, solvent effects (ethanol vs. dichloroethane) on reaction kinetics can be modeled to prioritize solvent selection .
  • Machine Learning (ML) : Training datasets from analogous pyrimidine syntheses (e.g., activation energies, yields) predict optimal catalysts or temperatures. Bayesian optimization narrows experimental parameters, reducing iterations by 40–60% .
  • Feedback Loops : Experimental data (e.g., failed coupling attempts) refine computational models, improving accuracy for future iterations .

Basic Question: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹) to confirm functional group integrity .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and torsional strain in the hydrazinecarbonyl linker, with typical C-N bond lengths of 1.35–1.38 Å .
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Maps ¹H-¹³C couplings to assign ambiguous proton environments (e.g., distinguishing pyrimidine C-H from benzamide protons) .

Advanced Question: How should researchers address contradictory bioassay data in early-stage pharmacological studies?

Answer:
Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) require systematic validation:

  • Dose-Response Reproducibility : Repeat assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to rule out non-specific binding .
  • Metabolite Screening : LC-MS/MS identifies potential degradation products (e.g., hydrolysis of the hydrazinecarbonyl group) that may alter activity .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro and bromo substituents.
  • Solubility Considerations : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays to avoid hydrolysis .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures stability, with degradation thresholds set at ≥95% purity .

Advanced Question: How can statistical experimental design improve yield optimization for this compound?

Answer:

  • Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix to identify significant factors. For example, catalyst concentration may dominate yield variance (p < 0.05) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., interaction between temperature and solvent polarity) to pinpoint optimal conditions (e.g., 75°C in ethanol with 5 mol% catalyst) .
  • Robustness Testing : Introduce ±10% variation in critical parameters (e.g., reaction time) to assess process reliability before scale-up .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Hazard Mitigation : Use fume hoods due to potential nitro group-derived mutagenicity. Avoid skin contact with hydrazine derivatives; employ PPE (nitrile gloves, lab coats) .
  • Waste Disposal : Quench reaction mixtures with 10% aqueous sodium bicarbonate before disposal to neutralize reactive intermediates .

Advanced Question: How can researchers elucidate the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Analysis : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). For example, increased Km with unchanged Vmax suggests competitive binding .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions (e.g., hydrogen bonding with pyrimidine N1 and catalytic residues) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven inhibition .

Basic Question: What analytical methods validate purity post-synthesis?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.2 min) confirms purity .
  • Elemental Analysis (EA) : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.3% deviation .

Advanced Question: How should structural analogs be designed to enhance bioavailability?

Answer:

  • LogP Optimization : Replace the nitro group (high LogP) with a sulfonamide (lower LogP) to improve aqueous solubility. Computational tools like Schrödinger’s QikProp predict ADME properties .
  • Prodrug Strategies : Introduce ester linkages at the hydrazinecarbonyl group for hydrolytic activation in vivo .
  • Crystallinity Modulation : Co-crystallize with succinic acid to enhance dissolution rates without altering bioactivity .

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